1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a 2,6-difluorophenyl group and a 2,2-dimethylpropan-1-one moiety, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2,6-difluorophenyl ethyl halide, followed by the introduction of the 2,2-dimethylpropan-1-one group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to a scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole): Shares the difluorophenyl group but differs in its triazole rings and pharmacological use as an antifungal agent.
Other Piperidine Derivatives: Compounds with similar piperidine structures but different substituents, leading to varied biological activities and applications.
Uniqueness: 1-[3-[2-(2,6-Difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO/c1-18(2,3)17(22)21-11-5-6-13(12-21)9-10-14-15(19)7-4-8-16(14)20/h4,7-8,13H,5-6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGNIKKANQDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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